Technical Monograph: (2-Bromophenyl)(pyridin-3-yl)methanone
Technical Monograph: (2-Bromophenyl)(pyridin-3-yl)methanone
CAS Number: 77744-06-0 Formula: C₁₂H₈BrNO Molecular Weight: 262.10 g/mol
Executive Summary
(2-Bromophenyl)(pyridin-3-yl)methanone is a high-value heteroaromatic building block used primarily in the synthesis of pharmacologically active agents targeting the Central Nervous System (CNS). Characterized by its biaryl ketone scaffold , it serves as a "linchpin" intermediate. The presence of the ortho-bromine substituent on the phenyl ring provides a critical handle for intramolecular cyclization reactions (e.g., Heck or radical cyclizations) to form tricyclic systems like aza-fluorenones , or for further intermolecular cross-coupling to generate complex library diversity.
This guide details the optimized synthesis, physicochemical properties, and strategic applications of CAS 77744-06-0, moving beyond generic descriptions to provide actionable, field-tested protocols.
Physicochemical Profile
The compound typically presents as a pale yellow to off-white solid or viscous oil, depending on purity and crystallization conditions. It requires protection from light and moisture to prevent degradation of the pyridine nitrogen or hydrolysis.
| Property | Value / Description | Note |
| CAS Number | 77744-06-0 | Verified Identifier |
| IUPAC Name | (2-Bromophenyl)(pyridin-3-yl)methanone | Alternate: 2-Bromo-3'-benzoylpyridine |
| Molecular Weight | 262.10 g/mol | |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor solubility in water |
| LogP (Calc) | ~2.8 - 3.1 | Lipophilic, suitable for CNS penetration |
| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Hygroscopic; store in dark |
Optimized Synthesis Protocol
While various routes exist (e.g., Friedel-Crafts, which is poor for electron-deficient pyridines), the most robust and scalable method involves the controlled nucleophilic addition of metallated pyridine to a benzonitrile derivative . This approach avoids the formation of symmetric by-products common in other coupling strategies.
Method: Grignard-Nitrile Addition (The "Turbo-Grignard" Route)
This protocol utilizes Knochel-type turbo-Grignards (iPrMgCl·LiCl) or standard exchange reagents to generate the nucleophile in situ, ensuring high fidelity.
Reaction Scheme:
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Activation: 3-Bromopyridine is converted to 3-pyridylmagnesium bromide via halogen-metal exchange.
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Addition: The Grignard reagent attacks the electrophilic carbon of 2-bromobenzonitrile.
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Hydrolysis: The intermediate imine salt is hydrolyzed to the ketone.
Step-by-Step Protocol:
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Reagent Preparation:
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Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
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Charge with 3-Bromopyridine (1.0 eq) and anhydrous THF (5–10 volumes).
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Cool to 0°C (ice bath).
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Grignard Generation:
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Dropwise add Isopropylmagnesium chloride (iPrMgCl) (2.0 M in THF, 1.1 eq) over 15 minutes.
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Critical Check: Stir at 0°C for 1 hour. The solution typically turns a dark tan/brown, indicating the formation of the 3-pyridylmagnesium species.
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Coupling:
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Dissolve 2-Bromobenzonitrile (1.0 eq) in minimal anhydrous THF.
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Add this solution dropwise to the Grignard mixture at 0°C.
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Allow the reaction to warm to room temperature and stir for 4–6 hours. The mixture will form a thick suspension (imine magnesium salt).
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Hydrolysis & Workup:
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Cool the mixture back to 0°C.
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Quench carefully with 3M HCl (excess) and stir vigorously for 1 hour to hydrolyze the imine.
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Neutralize with saturated NaHCO₃ or NaOH (to pH ~8–9) to liberate the pyridine base.
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Extract with Dichloromethane (DCM) (3x).
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Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification:
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Purify via flash column chromatography (Silica Gel).
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Eluent: Hexanes:Ethyl Acetate (gradient from 90:10 to 70:30). The pyridine ring makes the compound polar; ensure the column is not too acidic to prevent streaking.
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Mechanistic Pathway & Visualization
The following diagram illustrates the reaction logic, highlighting the divergent pathways available after synthesis.
Figure 1: Synthesis of CAS 77744-06-0 via Grignard-Nitrile addition and subsequent divergent applications.
Strategic Applications in Drug Discovery
The utility of (2-Bromophenyl)(pyridin-3-yl)methanone lies in its bifunctionality :
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The Ketone: A handle for reduction (to chiral alcohols), reductive amination, or addition of nucleophiles (Grignards/Lithio species) to form tertiary alcohols.
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The Aryl Bromide: A "pre-installed" activation site for Palladium-catalyzed cross-couplings.
A. Synthesis of Aza-Fluorenones (Tricyclic Scaffolds)
Aza-fluorenones are privileged structures in bioactive alkaloids (e.g., onychine).
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Workflow: The ketone is subjected to an intramolecular Heck reaction .
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Conditions: Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°C.
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Mechanism: The Pd inserts into the C-Br bond, coordinates to the pyridine (or ketone), and cyclizes onto the adjacent ring (often requiring activation or specific geometry), yielding the tricyclic core.
B. Histamine H3 and GPCR Ligands
Benzoylpyridines are classic precursors for H3 receptor antagonists.
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Workflow: The ketone is reduced to the carbinol or reacted to form an oxime/ether linkage.
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Significance: The 3-pyridyl moiety mimics the imidazole ring of histamine, providing critical binding affinity, while the 2-bromophenyl group allows for the attachment of lipophilic tails required for receptor selectivity.
Safety & Handling (MSDS Summary)
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Hazards: Irritant (Skin/Eye/Respiratory).[1][2] Acute toxicity data is limited; treat as potentially harmful if swallowed.
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Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
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Disposal: Halogenated organic waste stream.
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Stability: Stable under recommended storage. Avoid strong oxidizing agents.[1][3][4]
References
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ResearchGate. (2025). Synthesis of 2- and 3-Pyridinyl(aryl)methanones via Aryllithium Reagents. Retrieved from [Link]
Sources
- 1. Bismuth(III) nitrate pentahydrate, 500 g, CAS No. 10035-06-0 | Bismuth Salts, Bi | Salts for Analysis (p.a.) | Salts | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 2. CAS 10035-06-0: Bismuth trinitrate pentahydrate [cymitquimica.com]
- 3. Bismuth nitrate pentahydrate CAS#: 10035-06-0 [m.chemicalbook.com]
- 4. Bismuth nitrate pentahydrate | 10035-06-0 [chemicalbook.com]
